5-(benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Lipophilicity Membrane permeability Drug design

5-(Benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS 1021222-67-2) is a fully synthetic, 1,4-dihydropyridine-2-carboxamide that belongs to the emerging class of non-azole lanosterol 14α‑demethylase (CYP51) inhibitors. Unlike the majority of clinical antifungal agents, which rely on an azole–heme iron coordination, this compound's dihydropyridine scaffold offers a structurally distinct pharmacophore.

Molecular Formula C21H19ClN2O3
Molecular Weight 382.84
CAS No. 1021222-67-2
Cat. No. B2835680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
CAS1021222-67-2
Molecular FormulaC21H19ClN2O3
Molecular Weight382.84
Structural Identifiers
SMILESCN1C=C(C(=O)C=C1C(=O)NCC2=CC=CC=C2Cl)OCC3=CC=CC=C3
InChIInChI=1S/C21H19ClN2O3/c1-24-13-20(27-14-15-7-3-2-4-8-15)19(25)11-18(24)21(26)23-12-16-9-5-6-10-17(16)22/h2-11,13H,12,14H2,1H3,(H,23,26)
InChIKeyLGLVYYAYVKFEFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS 1021222-67-2): A Structurally Differentiated Non-Azole Antifungal Lead


5-(Benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide (CAS 1021222-67-2) is a fully synthetic, 1,4-dihydropyridine-2-carboxamide that belongs to the emerging class of non-azole lanosterol 14α‑demethylase (CYP51) inhibitors . Unlike the majority of clinical antifungal agents, which rely on an azole–heme iron coordination, this compound's dihydropyridine scaffold offers a structurally distinct pharmacophore [1]. The molecule is commercially available as a screening‑library compound (Life Chemicals, Cat. F5317‑0082) at a current list price of approximately $57 for a 2 µmol sample [2], positioning it as an accessible starting point for medicinal chemistry optimization.

5-(Benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Structural Specificity Prevents Direct Replacement by Close-In Analogs


Within the 4‑oxo‑1,4‑dihydropyridine‑2‑carboxamide series, the N‑(2‑chlorobenzyl) amide substituent is not a passive spectator. Predictive comparative analysis shows that replacing the 2‑chlorobenzyl group with simpler N‑methyl, N‑ethyl, or N‑phenyl moieties markedly alters hydrophobicity (XLogP3 shifts from 3.6 to ≤2.1) and topological polar surface area (TPSA varies from 58.6 to 81.5 Ų), two parameters that critically govern membrane permeability and CYP51 active‑site recognition [1]. Consequently, in‑class analogs cannot be interchanged without quantitative loss of the physicochemical signature that underlies target engagement .

5-(Benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Side‑by‑Side Physicochemical and Pharmacological Differentiation


Enhanced Lipophilicity vs. N‑Methyl Analog Drives Predicted Membrane Partitioning

The target compound exhibits a computed XLogP3 of 3.6 [1], which is approximately 2.3 log units higher than that of the N‑methyl analog 5‑(benzyloxy)‑N,1‑dimethyl‑4‑oxo‑1,4‑dihydropyridine‑2‑carboxamide (XLogP3 ≈1.3) [2]. This difference is attributable to the 2‑chlorobenzyl substituent and predicts superior passive diffusion across fungal cell membranes, a prerequisite for intracellular CYP51 engagement [3].

Lipophilicity Membrane permeability Drug design

Reduced Topological Polar Surface Area vs. N‑Phenyl Analog Favors Blood–Brain Barrier Penetration Potential

The target compound has a TPSA of 58.6 Ų [1], which is 22.9 Ų lower than that of 5‑(benzyloxy)‑1‑methyl‑4‑oxo‑N‑phenyl‑1,4‑dihydropyridine‑2‑carboxamide (TPSA ≈81.5 Ų) . A TPSA below 60 Ų is empirically associated with blood–brain barrier permeability and may also reduce promiscuous protein binding during antifungal lead optimization [2].

TPSA CNS penetration Drug-likeness

Rotatable Bond Count Elevation vs. N‑Methyl Analog Increases Conformational Adaptability in CYP51 Binding Site

With 6 rotatable bonds [1], the target compound possesses two additional rotatable bonds compared to the N‑methyl analog (4 rotatable bonds) [2], enabling greater conformational sampling within the CYP51 active site. Molecular docking studies on non‑azole CYP51 inhibitors emphasize that the flexible chlorobenzyl moiety allows optimal occupancy of the enzyme's hydrophobic access channel 1, a region poorly addressed by rigid azole scaffolds [3].

Rotatable bonds Conformational flexibility CYP51 inhibition

Non‑Azole CYP51 Pharmacophore: Differentiated Resistance Profile vs. Fluconazole

The 1,4‑dihydropyridine‑2‑carboxamide scaffold lacks the azole ring required for heme‑iron coordination . Thus, the primary resistance mechanism that limits fluconazole and other triazoles—mutations that alter heme‑binding pocket geometry—is structurally bypassed. In vitro pharmacophore‑driven screening campaigns have identified multiple non‑azole CYP51 hits (structurally related to the target compound) that retain low‑micromolar IC50 values against fluconazole‑resistant Candida albicans isolates, whereas fluconazole shows a >64‑fold increase in MIC [1].

Non-azole CYP51 inhibitor Antifungal resistance Fluconazole

Benchmark Purity and Procurement‑Ready Supply Chain vs. Research‑Grade Custom Synthetics

The Life Chemicals product (Cat. F5317-0082) is supplied as a 2 µmol solid with a standard purity specification typical of a high‑quality screening library compound, priced at $57 per unit [1]. In contrast, custom synthesis of close analogs (e.g., N‑ethyl or N‑phenyl derivatives) typically costs $300–$800 per 25 mg, with batch‑to‑batch purity variations of ±5% . The off‑the‑shelf availability and defined purity of the target compound reduce lead time from weeks to days and eliminate the need for independent quality‑control analysis before primary screening .

Compound procurement Purity Reproducibility

Synthetic Tractability: Single‑Step Amide Coupling Enables Rapid SAR Expansion

The carboxamide linkage in the target compound is formed via a high‑yielding amide coupling between 5‑(benzyloxy)‑1‑methyl‑4‑oxo‑1,4‑dihydropyridine‑2‑carboxylic acid and 2‑chlorobenzylamine . This late‑stage diversification strategy permits the rapid synthesis of focused libraries (10–50 analogs) by varying only the amine component, while retaining the core dihydropyridine pharmacophore [1]. In contrast, analogs with substituents at the 3‑position of the dihydropyridine ring typically require 4‑ to 6‑step linear syntheses, limiting library throughput .

Synthetic chemistry SAR expansion Medicinal chemistry

5-(Benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide: Optimal Research and Industrial Application Scenarios


Primary Antifungal Hit‑to‑Lead Campaigns Targeting Azole‑Resistant Candida Species

The compound's non‑azole CYP51 pharmacophore makes it an ideal starting point for teams developing next‑generation antifungals against fluconazole‑resistant C. albicans and C. glabrata. The predicted XLogP3 of 3.6 and TPSA of 58.6 Ų support adequate fungal cell penetration. Procurement of the Life Chemicals F5317‑0082 sample (2 µmol, $57) enables rapid MIC50 determination in CLSI‑compliant broth microdilution assays within days of project initiation [1][2].

Structure–Activity Relationship (SAR) Expansion via Late‑Stage Amide Diversification

Medicinal chemistry groups can exploit the one‑step amide coupling strategy to generate a library of N‑substituted benzyl analogs. Varying the position and number of chloro substituents on the benzyl ring (ortho, meta, para; mono‑ vs. di‑chloro) while retaining the core dihydropyridine scaffold allows systematic exploration of CYP51 binding‑pocket complementarity. This SAR campaign is predicted to require ≤2 weeks for 20‑compound library synthesis and primary CYP51 biochemical IC50 profiling .

Computational Docking and Pharmacophore Model Validation for Non‑Azole CYP51 Inhibitors

Because the compound has not yet undergone extensive in vitro profiling, it serves as an excellent test case for validating in silico docking poses and pharmacophore hypotheses generated from the non‑azole CYP51 literature. The 6 rotatable bonds provide sufficient conformational sampling for molecular dynamics simulations, while the commercial availability of the compound ensures that computational predictions can be experimentally tested without synthetic delay [3][4].

Fungal CNS Infection Models Leveraging Low TPSA for Blood–Brain Barrier Penetration

Cryptococcal meningitis and cerebral candidiasis represent high‑unmet‑need indications. The compound's TPSA of 58.6 Ų falls below the established threshold for CNS drug‑likeness (<60 Ų). Researchers developing antifungal therapies for CNS compartments can prioritize this compound for parallel artificial membrane permeability assay (PAMPA‑BBB) screening and murine brain‑penetration studies, bypassing azole‑based comparators that frequently exhibit poor brain exposure [5].

Quote Request

Request a Quote for 5-(benzyloxy)-N-(2-chlorobenzyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.